XLogP3 Lipophilicity: Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate vs. Methyl 3-methylbenzofuran-2-carboxylate
The computed octanol-water partition coefficient (XLogP3-AA) of methyl 4-fluoro-3-methylbenzofuran-2-carboxylate is 3.0, compared to 2.9 for its non-fluorinated direct analog methyl 3-methylbenzofuran-2-carboxylate [1][2]. The 0.1-unit increase in logP reflects the lipophilic contribution of the 4-fluoro substituent, which can enhance membrane permeability.
| Evidence Dimension | XLogP3-AA lipophilicity |
|---|---|
| Target Compound Data | 3.0 |
| Comparator Or Baseline | Methyl 3-methylbenzofuran-2-carboxylate (XLogP3 = 2.9) |
| Quantified Difference | ΔXLogP3 = +0.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2025 release) |
Why This Matters
A higher logP value indicates increased lipophilicity, which can improve passive membrane permeability and is a key parameter for CNS drug design and cellular assay performance.
- [1] PubChem Compound Summary for CID 118989017, Methyl 4-fluoro-3-methylbenzofuran-2-carboxylate. Computed XLogP3-AA = 3.0. View Source
- [2] PubChem Compound Summary for CID 74953, Methyl 3-methyl-2-benzofurancarboxylate. Computed XLogP3-AA = 2.9. View Source
